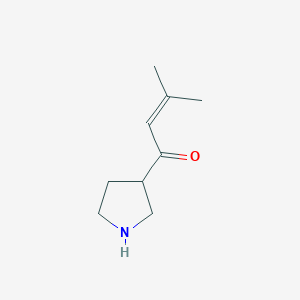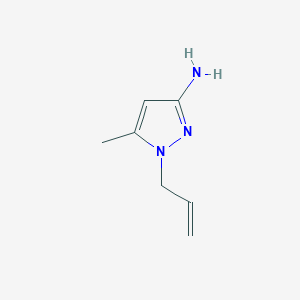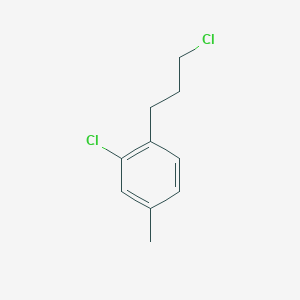![molecular formula C14H28O2Si B13194835 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is a versatile organic compound widely used in synthetic chemistry. It is known for its ability to act as both an aldol donor and acceptor, making it a valuable reagent in various stereocontrolled reactions. The compound’s unique structure, featuring a tert-butyldimethylsilyl group, enhances its stability and reactivity in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde typically involves the following steps:
Formation of the tert-butyldimethylsilyl ether: This step involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at room temperature.
Cyclobutylation: The next step involves the formation of the cyclobutyl ring. This can be achieved through a cycloaddition reaction or by using a cyclobutyl halide in the presence of a strong base.
Introduction of the acetaldehyde group: The final step involves the oxidation of the primary alcohol to form the acetaldehyde group. This can be achieved using mild oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride, imidazole.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is extensively used in synthetic glycobiology. It serves as a key reagent in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . The compound’s ability to act as both an aldol donor and acceptor makes it invaluable in the stereocontrolled production of erythrose and other important intermediates.
作用機序
The compound exerts its effects primarily through its ability to participate in aldol reactions. The tert-butyldimethylsilyl group enhances the stability of the intermediate species formed during these reactions, allowing for greater control over stereochemistry. The molecular targets and pathways involved include various enzymes and proteins that facilitate the formation of carbon-carbon bonds.
類似化合物との比較
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is unique due to its cyclobutyl ring structure, which imparts additional steric hindrance and stability compared to similar compounds. This makes it particularly useful in reactions requiring high stereocontrol and stability.
特性
分子式 |
C14H28O2Si |
|---|---|
分子量 |
256.46 g/mol |
IUPAC名 |
2-[1-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethylcyclobutyl]acetaldehyde |
InChI |
InChI=1S/C14H28O2Si/c1-12(2,3)17(6,7)16-14(8-9-15)10-13(4,5)11-14/h9H,8,10-11H2,1-7H3 |
InChIキー |
VAPNJVDUXKBVGN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(CC=O)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)

![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)




![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
